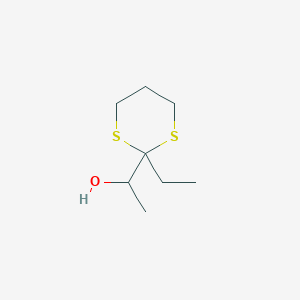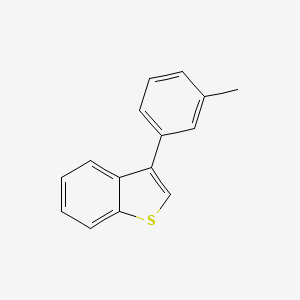
3-(3-Methylphenyl)-1-benzothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Methylphenyl)-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring The presence of a methyl group at the third position of the phenyl ring distinguishes this compound from other benzothiophene derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylphenyl)-1-benzothiophene can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 3-methylphenyl is coupled with a halogenated benzothiophene in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions and provides high yields of the desired product.
Another method involves the cyclization of 3-(3-methylphenyl)thiophene-2-carboxylic acid using a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) . This reaction leads to the formation of the benzothiophene ring system with the methylphenyl substituent at the third position.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for efficient industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Methylphenyl)-1-benzothiophene undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the benzene ring of the benzothiophene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydrobenzothiophene
Substitution: Nitrobenzothiophene, halogenated benzothiophene
Wissenschaftliche Forschungsanwendungen
3-(3-Methylphenyl)-1-benzothiophene has several scientific research applications:
Organic Electronics: The compound is used as a building block for organic semiconductors and light-emitting diodes (LEDs) due to its favorable electronic properties.
Pharmaceuticals: It serves as a precursor for the synthesis of biologically active molecules with potential therapeutic applications.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials, for various industrial applications.
Wirkmechanismus
The mechanism of action of 3-(3-Methylphenyl)-1-benzothiophene depends on its specific application. In organic electronics, the compound’s electronic properties, such as charge transport and light emission, are influenced by the conjugated π-system of the benzothiophene ring . In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects . The exact pathways and molecular interactions involved vary depending on the specific context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylbenzothiophene: Lacks the phenyl substituent, resulting in different electronic and chemical properties.
3-Phenylbenzothiophene: Lacks the methyl group, leading to variations in reactivity and applications.
3-(4-Methylphenyl)-1-benzothiophene: The methyl group is positioned differently, affecting the compound’s overall properties.
Uniqueness
3-(3-Methylphenyl)-1-benzothiophene is unique due to the specific positioning of the methyl group on the phenyl ring, which influences its electronic properties and reactivity. This unique structure makes it suitable for specific applications in organic electronics and pharmaceuticals, where precise control over molecular properties is essential .
Eigenschaften
Molekularformel |
C15H12S |
|---|---|
Molekulargewicht |
224.32 g/mol |
IUPAC-Name |
3-(3-methylphenyl)-1-benzothiophene |
InChI |
InChI=1S/C15H12S/c1-11-5-4-6-12(9-11)14-10-16-15-8-3-2-7-13(14)15/h2-10H,1H3 |
InChI-Schlüssel |
GTBUGNUDCUEVRG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=CSC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[3-(1,3-Benzothiazol-2-ylsulfanyl)propyl]-8-(4-benzylpiperazin-1-yl)-3-methylpurine-2,6-dione](/img/structure/B14115568.png)
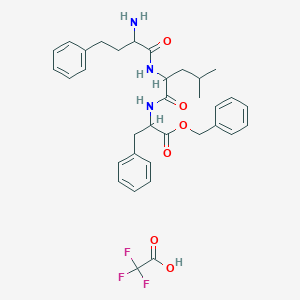
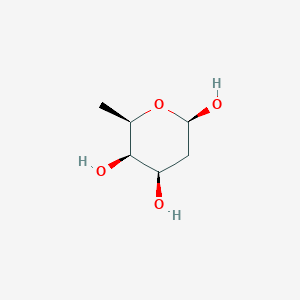
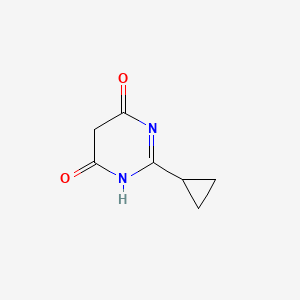

![2-(Benzylideneamino)-4-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]pyrrole-3-carbonitrile](/img/structure/B14115603.png)
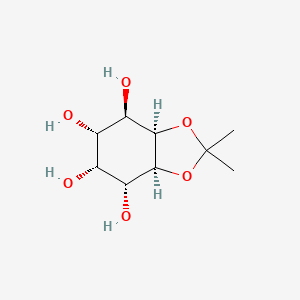
![2-[3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B14115613.png)
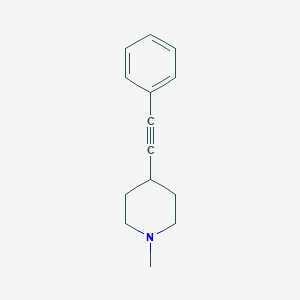
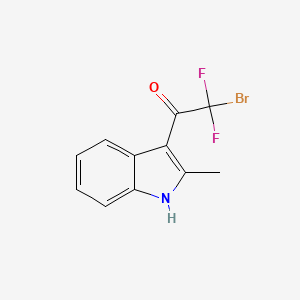
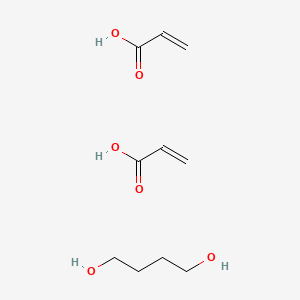
![N-[3-(1H-Imidazol-1-yl)propyl]-2-pyridinamine](/img/structure/B14115653.png)
